N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide
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Overview
Description
The compound “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide” is a complex organic molecule that contains a piperazine ring. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a methoxyphenyl group, which is a common feature in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Fluorescent Ligands for Receptor Visualization
Researchers Lacivita et al. (2009) synthesized a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent properties. These compounds, including 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, showed high affinity for 5-HT(1A) receptors and could be used for visualizing these receptors in cells via fluorescence microscopy (Lacivita et al., 2009).
Liquid Chromatography Analytical Derivatization
In the field of chromatography, Wu et al. (1997) developed a new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, for analytical derivatization in liquid chromatography. This reagent, with a piperazine component, improved sensitivity and detection limits in the chromatographic analysis of various analytes, like caproic acid (Wu et al., 1997).
PET Imaging Studies in Neurology
Plenevaux et al. (2000) conducted studies using a piperazine derivative, [18F]p-MPPF, as a 5-HT 1A antagonist for positron emission tomography (PET) imaging. This compound helped in researching serotonergic neurotransmission in various animal models and human subjects, providing insights into neurobiological mechanisms (Plenevaux et al., 2000).
Sigma Receptor Ligands for Tumor Research
Berardi et al. (2005) explored the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of various methylpiperidines for their affinity and selectivity at sigma(1) and sigma(2) receptors. These compounds showed potential as tools for PET experiments and revealed antiproliferative activity in glioma cells, opening new avenues in tumor research and therapy (Berardi et al., 2005).
5-HT1A Serotonin Ligands for Neurological Studies
Glennon et al. (1988) synthesized a series of 4-substituted 1-arylpiperazines, showing high affinity for 5-HT1A serotonin binding sites. These compounds contributed to the understanding of serotonin's role in neurological processes and potential therapeutic applications (Glennon et al., 1988).
Serotonin Receptors in Alzheimer's Disease Research
Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research provided valuable insights into the role of serotonin receptors in Alzheimer's disease and cognitive impairment (Kepe et al., 2006).
Mechanism of Action
Target of Action
The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide, also known as N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}naphthalene-1-carboxamide, primarily targets the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to the activation or blockade of these receptors .
Biochemical Pathways
The interaction of the compound with α1-ARs affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can have significant effects on these conditions.
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular levels. The compound’s interaction with α1-ARs can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-11-9-20(10-12-21)27-17-15-26(16-18-27)14-13-25-24(28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12H,13-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBVTVMOOGGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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